molecular formula C15H10ClNO2S B2747692 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione CAS No. 338401-61-9

3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione

Cat. No.: B2747692
CAS No.: 338401-61-9
M. Wt: 303.76
InChI Key: GJFHZDOMKKROCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione is an organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system substituted with a 2-chlorobenzyl group. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, dichlorobenzyl alcohol, a related compound, acts as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Safety and Hazards

The safety and hazards would also depend on the exact structure of the compound. As an example, 2-chlorobenzyl chloride, a related compound, is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione typically involves the reaction of 2-chlorobenzyl chloride with 2-aminothiophenol under basic conditions to form the intermediate 2-(2-chlorobenzylthio)aniline. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired benzothiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)20-15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHZDOMKKROCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3SC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.